molecular formula C8H18ClNO2 B13452255 2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride

2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride

Cat. No.: B13452255
M. Wt: 195.69 g/mol
InChI Key: IVSKTJBJMYODKR-UHFFFAOYSA-N
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Description

2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a derivative of piperidine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride typically involves the reaction of 4-methylpiperidine with ethylene oxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield secondary amines.

Scientific Research Applications

2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride
  • 2-(1-Ethylpiperidin-4-yl)ethanamine
  • 2-(4-Methylpiperidin-4-yl)ethan-1-ol

Uniqueness

2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

2-(4-methylpiperidin-4-yl)oxyethanol;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-8(11-7-6-10)2-4-9-5-3-8;/h9-10H,2-7H2,1H3;1H

InChI Key

IVSKTJBJMYODKR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)OCCO.Cl

Origin of Product

United States

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